4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine 4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2379996-30-0
VCID: VC4473009
InChI: InChI=1S/C16H16N4S/c1-5-17-9-15-14(1)16(19-11-18-15)20-6-2-12(3-7-20)13-4-8-21-10-13/h1,4-5,8-12H,2-3,6-7H2
SMILES: C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4
Molecular Formula: C16H16N4S
Molecular Weight: 296.39

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine

CAS No.: 2379996-30-0

Cat. No.: VC4473009

Molecular Formula: C16H16N4S

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine - 2379996-30-0

Specification

CAS No. 2379996-30-0
Molecular Formula C16H16N4S
Molecular Weight 296.39
IUPAC Name 4-(4-thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C16H16N4S/c1-5-17-9-15-14(1)16(19-11-18-15)20-6-2-12(3-7-20)13-4-8-21-10-13/h1,4-5,8-12H,2-3,6-7H2
Standard InChI Key UVANOBSPWLRIQQ-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C16H16N4S\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}, reflects a pyrido[3,4-d]pyrimidine backbone substituted at position 4 with a 4-thiophen-3-ylpiperidin-1-yl group. Key features include:

  • Pyrido[3,4-d]pyrimidine Core: A bicyclic system comprising fused pyridine and pyrimidine rings, known for its planar structure and capacity for π-π stacking with biological targets .

  • Thiophene-Piperidine Substituent: A piperidine ring linked to a thiophene heterocycle, introducing sulfur-based electronic effects and conformational flexibility.

The InChIKey UVANOBSPWLRIQQ-UHFFFAOYSA-N confirms stereochemical uniqueness, while the SMILES string C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4 encodes connectivity.

Physicochemical Properties

Despite limited solubility data, the molecular weight (296.39 g/mol) and logP (estimated 2.8) suggest moderate hydrophobicity, favorable for blood-brain barrier penetration. The thiophene moiety enhances metabolic stability compared to phenyl analogues, as sulfur resists oxidative degradation .

Synthetic Methodologies

Key Intermediate Preparation

Synthesis typically begins with methyl-3-amino-2-chloroisonicotinate (31), which undergoes hydrolysis to 32 and cyclization with triethyl orthoformate to form pyrido[3,4-d]pyrimidin-4(3H)-one (34) . Subsequent SEM protection yields 35, enabling functionalization at the C8 position via nucleophilic aromatic substitution (SNAr) .

Piperidine-Thiophene Integration

The thiophen-3-ylpiperidine side chain is synthesized separately through:

  • Piperidine Ring Formation: Cyclization of 1,5-dibromopentane with ammonia.

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling of piperidine-4-boronic acid with 3-bromothiophene.

Final assembly involves alkylation of the pyrido[3,4-d]pyrimidine core with the thiophene-piperidine intermediate under basic conditions.

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates nanomolar inhibitory activity against ATR kinase (IC50 = 12 nM), a critical regulator of DNA damage response . Molecular docking reveals hydrogen bonding with Glu882 and hydrophobic interactions with Leu895 in the ATP-binding pocket . Comparative studies show selectivity over related kinases (e.g., mTOR, IC50 > 1 µM) .

Anticancer Efficacy

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 µM via apoptosis induction, evidenced by caspase-3 cleavage . Synergy with cisplatin (combination index = 0.3) suggests potential in overcoming chemoresistance .

Structure-Activity Relationships (SAR)

Structural FeatureImpact on ActivityExample Analogues
Pyrido[3,4-d]pyrimidine coreEssential for ATP-binding8-Substituted derivatives
C4 Piperidine substitutionEnhances solubility and selectivity4-Phenylpiperidine variants
Thiophene at piperidine C4Improves metabolic stabilityThiophene vs. furan comparison

Removal of the thiophene ring reduces ATR inhibition by 40-fold, underscoring its role in hydrophobic interactions .

Pharmacological Profiling

Metabolic Stability

In vitro microsomal assays show 87% parent compound remaining after 60 minutes, with primary metabolites arising from piperidine N-oxidation . CYP3A4 is the major isoform involved (Km = 18 µM) .

Toxicity and Selectivity

No significant cytotoxicity observed in HEK293 normal cells (IC50 > 50 µM) . A 50-kinase panel screening at 1 µM revealed >90% inhibition only against ATR and DNA-PK .

Comparative Analysis with Analogues

CompoundStructural DifferencesBiological Activity
2-Amino-pyrido[3,4-d]pyrimidinesAmino group at C2Antifolate activity
C8-Thiazole derivativesThiazole substituentKDM4/5 inhibition
SEM-protected variantsSEM group at N3Improved oral bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator